molecular formula C19H15N5O3S B11189838 N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11189838
M. Wt: 393.4 g/mol
InChI Key: YEEIEFOYGPQRCI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Oxadiazole Moiety: This step involves the formation of the 1,2,4-oxadiazole ring, often through cyclization reactions involving nitrile oxides and amidoximes.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through coupling reactions.

    Final Coupling with 4-Methoxybenzyl Group: This step involves the coupling of the intermediate with 4-methoxybenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at reactive sites such as the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, oxadiazole derivatives, and pyridine-containing molecules. Examples include:

    Thiazole-4-carboxamide: A related compound with similar structural features.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their diverse biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, widely studied for their pharmacological properties.

Uniqueness

N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C19H15N5O3S/c1-26-14-6-4-12(5-7-14)9-21-17(25)19-22-15(11-28-19)18-23-16(24-27-18)13-3-2-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,21,25)

InChI Key

YEEIEFOYGPQRCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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